3,5-Dimethyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole hydrochloride
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Overview
Description
3,5-Dimethyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole hydrochloride is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole hydrochloride typically involves multiple steps, starting with the preparation of the isoxazole core. This can be achieved through cyclization reactions involving suitable precursors such as nitriles and aldehydes. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide, while the piperidine ring is constructed through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium(VI) oxide are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted isoxazoles or piperidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, 3,5-Dimethyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole hydrochloride is explored for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs.
Medicine: The compound's unique structure makes it a candidate for pharmaceutical applications. It can be used in the design of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors or enzymes, leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Trifluoromethyl)piperidine
3,5-Dimethylisoxazole
4-(Trifluoromethyl)isoxazole
Uniqueness: 3,5-Dimethyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole hydrochloride stands out due to its combination of a trifluoromethyl group and a piperidine ring, which provides enhanced chemical stability and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O.ClH/c1-8-11(9(2)18-16-8)7-17-5-3-10(4-6-17)12(13,14)15;/h10H,3-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPRDHTUYMBRMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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